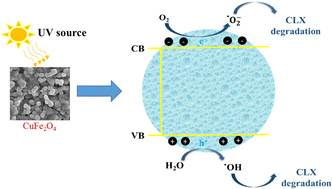Facile development of copper ferrite nanospheres for UV light-driven photocatalytic degradation of cloxacillin sodium
Materials Advances Pub Date: 2023-11-23 DOI: 10.1039/D3MA00677H
Abstract
Copper ferrite nanoparticles (CuFe2O4 NPs) have multiple applications in various fields. Herein, a co-precipitation method under mild basic conditions has been used to develop CuFe2O4 NPs. The obtained precipitates were annealed at 500 °C for 4 hours to form copper ferrite. The synthesis of CuFe2O4 NPs was initially confirmed by UV-visible spectroscopy. The presence of specific functional groups like Fe–O was found at 593 cm−1 using Fourier transform infrared spectroscopy. The tetrahedral crystal structure for the CuFe2O4 NPs has been confirmed by X-ray diffraction analysis. The nanosphere-like morphology was confirmed by field emission scanning electron microscopy and the average calculated size of the nanoparticles is ∼45 nm and the pHPZC for the CuFe2O4 NPs is 6.67. The synthesized CuFe2O4 NPs were used for UV light-mediated degradation of cloxacillin sodium (CLX). The degradation of CLX was optimized under different sets of conditions including times of exposure of the drug with the catalyst under UV light, pH values, concentrations, and dosages of the catalyst. The total organic carbon (TOC) confirms 39% degradation of the drug, which is converted into inorganic carbon (IC) and in line with other experimental results. This study provides new insight into the use of copper ferrite to overcome pharmaceutical pollution of water bodies.


Recommended Literature
- [1] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [2] Pterocladiella capillacea-stabilized silver nanoparticles as a green approach toward antibacterial biomaterials†
- [3] Inside front cover
- [4] Silver-mediated annulation between 5-H-1,2,3-thiadiazoles and 1,3-dicarbonyl compounds to construct polysubstituted furans†
- [5] Sequestration of ruthenium residues via efficient fluorous-enyne termination†
- [6] Visible to infrared plasmonic absorption from silver nanostructures enabled by microreactor-assisted solution deposition
- [7] Quinoxalino-fused sultines and their application in Diels–Alder reactions
- [8] Transcriptional regulation of the cyanobacterial bidirectional Hox-hydrogenase
- [9] A synergistic vertical graphene skeleton and S–C shell to construct high-performance TiNb2O7-based core/shell arrays†
- [10] Two-photon degradable supramolecular assemblies of linear-dendritic copolymers†

Journal Name:Materials Advances
Research Products
-
CAS no.: 14651-42-4









